4-(2,5-Dimethoxyphenyl)butan-2-one

Description

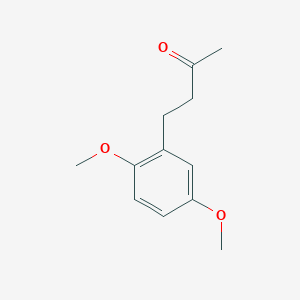

4-(2,5-Dimethoxyphenyl)butan-2-one is a substituted aromatic ketone featuring a phenyl ring with two methoxy (-OCH₃) groups at the 2- and 5-positions and a ketone group at the second carbon of a four-carbon chain. Methoxy substituents are known to influence electronic properties, solubility, and reactivity, making this compound distinct from analogs with alternative substituents (e.g., methyl or halogens) .

Properties

CAS No. |

81885-74-7 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

4-(2,5-dimethoxyphenyl)butan-2-one |

InChI |

InChI=1S/C12H16O3/c1-9(13)4-5-10-8-11(14-2)6-7-12(10)15-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

VSHJVOQBBGHZMW-UHFFFAOYSA-N |

SMILES |

CC(=O)CCC1=C(C=CC(=C1)OC)OC |

Canonical SMILES |

CC(=O)CCC1=C(C=CC(=C1)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The most structurally similar compound in the provided evidence is 4-chloro-1-(2,5-dimethylphenyl)-1-butanone (CAS: 71526-84-6) . Key differences include:

- Substituents : The target compound has methoxy groups, while the analog has methyl groups and a chlorine atom.

- Ketone position : The target’s ketone is at the 2-position (butan-2-one), whereas the analog’s ketone is at the 1-position (butan-1-one).

Physicochemical Properties (Hypothetical Comparison)

| Property | 4-(2,5-Dimethoxyphenyl)butan-2-one | 4-Chloro-1-(2,5-dimethylphenyl)-1-butanone |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O₃ | C₁₂H₁₅ClO |

| Substituents | 2,5-dimethoxy | 2,5-dimethyl, 4-chloro |

| Ketone Position | Butan-2-one | Butan-1-one |

| Polarity | Higher (due to methoxy groups) | Moderate (chlorine adds polarity) |

| Solubility | Likely higher in polar solvents | Lower due to methyl groups |

The methoxy groups in the target compound may enhance solubility in polar solvents (e.g., methanol or acetone) compared to the methyl and chloro substituents in the analog. The ketone position could also affect steric interactions and reactivity in synthetic pathways.

Research Methodologies for Comparative Studies

The provided evidence emphasizes tools like SHELX (for crystallographic refinement) and ORTEP (for molecular visualization), which are critical for analyzing structural conformations and crystal packing in related compounds . For example:

- SHELXL : Used to refine small-molecule structures, enabling precise comparison of bond lengths and angles between analogs .

- ORTEP-3 : Generates thermal ellipsoid diagrams to visualize steric effects of substituents .

These methods could elucidate how methoxy vs. methyl/chloro substituents influence molecular geometry and intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.